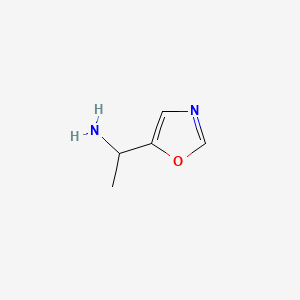
3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine
描述
3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with a hydrazinyl group and a chlorothiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Chlorothiophene Moiety: The chlorothiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a chlorothiophene boronic acid or ester and a suitable palladium catalyst.
Hydrazinyl Substitution: The hydrazinyl group can be introduced through nucleophilic substitution reactions, where a hydrazine derivative reacts with the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The pyridazine ring can be reduced under suitable conditions to form dihydropyridazine derivatives.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological macromolecules.
Industrial Applications: It can be used in the development of new catalysts or as a building block for the synthesis of complex organic molecules.
作用机制
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific biological context.
相似化合物的比较
Similar Compounds
3-(5-Bromothiophen-2-yl)-6-hydrazinylpyridazine: Similar structure but with a bromine atom instead of chlorine.
3-(5-Methylthiophen-2-yl)-6-hydrazinylpyridazine: Similar structure but with a methyl group instead of chlorine.
3-(5-Nitrothiophen-2-yl)-6-hydrazinylpyridazine: Similar structure but with a nitro group instead of chlorine.
Uniqueness
3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine is unique due to the presence of the chlorothiophene moiety, which can impart distinct electronic and steric properties compared to other substituents. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
[6-(5-chlorothiophen-2-yl)pyridazin-3-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4S/c9-7-3-2-6(14-7)5-1-4-8(11-10)13-12-5/h1-4H,10H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYBUYIBVPBBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CC=C(S2)Cl)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507302 | |
| Record name | 3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75792-88-0 | |
| Record name | 3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-[3-(Trifluoromethyl)phenyl]pyrimidin-2(1H)-one](/img/structure/B3056915.png)



![2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B3056921.png)
![[(2,4-Dimethylphenyl)thio]acetic acid](/img/structure/B3056922.png)


![3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B3056927.png)
